5-chloro-N-(3-chlorophenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(3-chlorophenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the pyrimidine class. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely used in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(3-chlorophenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors such as β-diketones or β-ketoesters with guanidine or its derivatives.
Chlorination: Introduction of the chlorine atoms at specific positions on the pyrimidine ring using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Substitution Reactions: The ethylsulfanyl group can be introduced via nucleophilic substitution reactions using ethylthiol or similar reagents.
Amidation: The carboxamide group is formed by reacting the carboxylic acid derivative with an amine, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to increase reaction efficiency.
Solvents: Selection of appropriate solvents to enhance solubility and reaction rates.
Temperature and Pressure: Control of temperature and pressure to optimize yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carboxamide group, potentially forming amines.
Substitution: Halogen atoms (chlorine) can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic applications, such as in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-N-(3-chlorophenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide would depend on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or other proteins.
Pathways Involved: The compound could modulate biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(3-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
- 5-chloro-N-(3-chlorophenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxylic acid
Uniqueness
- Substitution Pattern : The specific substitution pattern on the pyrimidine ring and the presence of both chlorine and ethylsulfanyl groups make it unique.
- Functional Groups : The combination of functional groups (chlorine, ethylsulfanyl, carboxamide) may confer unique chemical and biological properties.
Properties
Molecular Formula |
C13H11Cl2N3OS |
---|---|
Molecular Weight |
328.2 g/mol |
IUPAC Name |
5-chloro-N-(3-chlorophenyl)-2-ethylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C13H11Cl2N3OS/c1-2-20-13-16-7-10(15)11(18-13)12(19)17-9-5-3-4-8(14)6-9/h3-7H,2H2,1H3,(H,17,19) |
InChI Key |
VCTLNJKXRCERPI-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C(C(=N1)C(=O)NC2=CC(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.